2-(1,3-benzothiazol-2-ylthio)-N-(1-methylcyclobutyl)acetamide
Overview
Description
2-(1,3-benzothiazol-2-ylthio)-N-(1-methylcyclobutyl)acetamide is a useful research compound. Its molecular formula is C14H16N2OS2 and its molecular weight is 292.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 292.07040549 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antitumor Activity
Research has shown that derivatives of benzothiazole, such as "2-(1,3-benzothiazol-2-ylthio)-N-(1-methylcyclobutyl)acetamide," exhibit potential antitumor activities. A study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and evaluated their antitumor activity in vitro against human tumor cell lines. Certain compounds demonstrated considerable anticancer activity, highlighting the potential therapeutic applications of benzothiazole derivatives in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
Metabolic Stability Improvement
In pharmaceutical research, enhancing the metabolic stability of compounds is crucial for developing effective drugs. A study investigated various 6,5-heterocycles to improve the metabolic stability of a potent inhibitor of PI3Kα and mTOR, where modifications aimed to reduce metabolic deacetylation. This research underscores the importance of chemical modifications in enhancing drug properties (Stec et al., 2011).
Amplification of Phleomycin Effects
Benzothiazole derivatives have been studied for their role as amplifiers of phleomycin, an antibiotic with anticancer properties. One study synthesized 2-alkylthio derivatives of benzothiazole and evaluated their in vitro activities to amplify the effects of phleomycin against Escherichia coli. These findings suggest the potential of benzothiazole derivatives in enhancing antibiotic efficacy (Brown et al., 1978).
pKa Determination for Drug Precursors
Understanding the acidity constants (pKa values) of drug precursors is essential in drug development, affecting solubility and permeability. A study determined the pKa values of benzothiazole-2-yl acetamide derivatives, providing valuable information for optimizing drug formulations (Duran & Canbaz, 2013).
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-methylcyclobutyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS2/c1-14(7-4-8-14)16-12(17)9-18-13-15-10-5-2-3-6-11(10)19-13/h2-3,5-6H,4,7-9H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVXMGIZJJANRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)NC(=O)CSC2=NC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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